molecular formula C9H13N5O2 B14903135 4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one

4-(2-(1h-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one

Cat. No.: B14903135
M. Wt: 223.23 g/mol
InChI Key: ISSLXAVGTLCOHV-UHFFFAOYSA-N
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Description

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one (CAS 1311936-22-7) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H13N5O2 and a molecular weight of 223.23 g/mol, features a unique hybrid architecture combining piperazine and 1,2,4-triazole pharmacophores . This structural motif is frequently explored in the design of novel bioactive molecules. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities. Scientific literature indicates that 1,2,4-triazole derivatives demonstrate a wide spectrum of pharmacological properties, including anticancer , antimicrobial , anticonvulsant , anti-inflammatory , and anti-HIV effects . Furthermore, the piperazine ring is a common feature in many therapeutic agents, contributing to favorable pharmacokinetic properties and receptor binding. Patent literature reveals that structurally related 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)ethanone derivatives are investigated as potential treatments for conditions such as cancer, autoimmune diseases, and neurodegenerative disorders . Recent studies also highlight the value of such hybrid structures in developing new central nervous system (CNS) active compounds, with some triazole-containing molecules exhibiting potent anticonvulsant activity potentially mediated through interaction with GABA-A receptors . As a research chemical, this compound serves as a critical synthetic intermediate for constructing more complex molecules. It is ideal for investigating structure-activity relationships (SAR), developing new synthetic methodologies, and exploring novel biological targets. This product is For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazin-2-one

InChI

InChI=1S/C9H13N5O2/c1-7(14-6-10-5-12-14)9(16)13-3-2-11-8(15)4-13/h5-7H,2-4H2,1H3,(H,11,15)

InChI Key

ISSLXAVGTLCOHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in controlling reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Triethylamine (TEA), palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with target proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazole- and piperazine-containing derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one Piperazin-2-one Propanoyl-triazole at position 4 224.25 Potential antifungal activity
Posaconazole () Tetrahydrofuran-triazole Difluorophenyl, hydroxypentan-yl, extended piperazine 700.76 Clinically used antifungal
Compound from Triazol-5(4H)-one Benzyloxy-pentan-yl, hydroxyphenyl-piperazinyl-phenyl ~600 (estimated) Receptor-targeted applications
Compound from Triazol-3-one Propanoyl, dichlorophenyl-dioxolanylmethoxy-phenyl-piperazinyl ~750 (estimated) Antifungal lead optimization

Key Observations

Structural Complexity: The target compound is simpler compared to Posaconazole and ’s derivative, lacking extended aromatic or halogenated groups. This may improve solubility but reduce target specificity . Posaconazole’s tetrahydrofuran core enhances fungal CYP51 binding, while the piperazinone in the target compound may favor solubility and oral bioavailability .

Triazole Positioning: The 1,2,4-triazole group in the target compound is directly attached to the propanoyl side chain, contrasting with Posaconazole’s triazole-methyl group on a tetrahydrofuran ring. This difference impacts steric interactions with enzymatic targets .

’s derivative incorporates dichlorophenyl-dioxolanylmethoxy groups, which enhance antifungal potency but may introduce hepatotoxicity risks .

Pharmacokinetic Implications :

  • The target compound’s lower molecular weight (~224 g/mol) suggests favorable absorption properties compared to larger analogs like Posaconazole (~700 g/mol) .
  • The absence of halogen atoms (e.g., fluorine in Posaconazole) may reduce metabolic stability but minimize drug-drug interactions .

Biological Activity

The compound 4-(2-(1H-1,2,4-triazol-1-yl)propanoyl)piperazin-2-one is a piperazine derivative that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 4-(2-(1H-1,2,4-triazol-1-yl)propanoyl)piperazin-2-one indicates that it contains a piperazine core substituted with a triazole moiety. The synthesis typically involves the reaction of piperazine with triazole derivatives under specific conditions to yield the target compound. For example, one method includes the use of ethyl chloroacetate and subsequent hydrolysis to form the propanoyl group .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, growth inhibition assays conducted on pancreatic cancer cell lines revealed that modifications in the structure can enhance cytotoxicity. Notably, compounds with bulky groups showed improved activity compared to simpler derivatives .
  • Neuropharmacological Effects : Piperazine derivatives are known for their interactions with neurotransmitter systems. Research indicates that these compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that this compound binds effectively at the active site of AChE, potentially leading to therapeutic benefits .

Table 1: Biological Activity Summary

Activity TypeTargetEffectivenessReference
AnticancerPancreatic cancerSignificant growth inhibition
NeuropharmacologicalAcetylcholinesteraseInhibition observed
AntimicrobialVarious pathogensVariable efficacy

Case Study 1: Anticancer Efficacy

A study published in 2023 investigated the anticancer properties of various piperazine derivatives. The compound was tested against multiple human cancer cell lines, including MiaPaCa2 and PANC-1. The results indicated a dose-dependent response with notable IC50 values suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The compound demonstrated protective effects on neuronal cells exposed to oxidative stress, likely through AChE inhibition and modulation of reactive oxygen species (ROS) levels .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-(1H-1,2,4-Triazol-1-yl)propanoyl)piperazin-2-one, and what are common pitfalls?

Answer:

  • Methodology: Utilize nucleophilic substitution reactions between 1,2,4-triazole derivatives and activated carbonyl intermediates (e.g., propanoyl chloride derivatives). Piperazin-2-one scaffolds can be functionalized via coupling reactions under anhydrous conditions, as demonstrated in structurally analogous compounds like 3-{1-[4-(2-methoxyphenyl)piperazinyl]}-2-phenylpropanamides .
  • Pitfalls: Monitor for competing side reactions, such as over-alkylation of the piperazine ring or hydrolysis of the triazole moiety. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound.

Q. How can the purity and structural integrity of this compound be validated in a research setting?

Answer:

  • Analytical Techniques:
    • HPLC-UV/HRMS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight .
    • NMR Spectroscopy: Assign peaks using ¹H/¹³C NMR (DMSO-d6 or CDCl3) to verify the propanoyl-piperazin-2-one linkage and triazole substitution pattern. Cross-reference with spectral data from analogous compounds (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)piperazin-1-yl] derivatives) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Answer:

  • Antimicrobial Screening: Follow protocols from marine-derived bioactive compounds (e.g., anti-quorum sensing assays using Pseudomonas aeruginosa or cytotoxicity tests against cancer cell lines like HeLa or MCF-7) .
  • Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., ATP-dependent luminescence for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Answer:

  • Design Strategy:
    • Core Modifications: Introduce substituents at the triazole (e.g., nitro, alkyl groups) or piperazin-2-one ring (e.g., fluorobenzoyl groups) to assess impacts on bioactivity .
    • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT receptors or fungal CYP51 .
  • Validation: Compare IC50 values of derivatives in enzyme inhibition assays and correlate with computational models .

Q. How should researchers address contradictions in spectral data or bioassay reproducibility?

Answer:

  • Data Reconciliation:
    • Spectral Contradictions: Re-examine NMR solvent effects (e.g., DMSO-d6 vs. CDCl3) or tautomeric equilibria in the triazole ring .
    • Bioassay Variability: Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., fluconazole for antifungal assays) .

Q. What experimental frameworks are recommended for studying this compound’s environmental fate?

Answer:

  • Environmental Persistence:
    • Degradation Studies: Use HPLC-MS to track hydrolysis/photolysis products under simulated environmental conditions (pH 7.4 buffer, UV light exposure) .
    • Ecotoxicity: Test acute toxicity in Daphnia magna or algae (OECD Test Guideline 201) to estimate LC50 values .

Q. How can impurities or degradation products be identified and quantified during stability studies?

Answer:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2).
  • Detection: Use UPLC-QTOF-MS to identify degradation products (e.g., piperazine ring cleavage or triazole oxidation) and quantify via external calibration curves .

Methodological Considerations

  • Statistical Design: For bioassays, employ randomized block designs with split-plot arrangements to account for variables like dosage and exposure time .
  • Data Interpretation: Use multivariate analysis (PCA or PLS-DA) to resolve complex bioactivity datasets and identify key structural determinants of activity .

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